molecular formula C9H12N4O2 B2921333 N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2305483-61-6

N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide

Cat. No. B2921333
CAS RN: 2305483-61-6
M. Wt: 208.221
InChI Key: ASWMNOPCLKMUEH-UHFFFAOYSA-N
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Description

“N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide” is a compound that contains a triazole nucleus. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of such compounds involves the union of a great number of potential synthetic substances in laboratories around the world .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide”, is characterized by a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 .


Chemical Reactions Analysis

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are part of the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Mechanism of Action

The mechanism of action of triazole compounds is through their binding in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities, making them a central structural component in a number of drug classes .

Future Directions

The future directions in the study of “N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide” and similar compounds involve their potential use in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is a continuous “race” between scientists developing novel medicines, leading to the synthesis of a great number of potential synthetic substances in laboratories around the world .

properties

IUPAC Name

N-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-2-8(14)10-5-7-11-12-9(15)13(7)6-3-4-6/h2,6H,1,3-5H2,(H,10,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWMNOPCLKMUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NNC(=O)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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